molecular formula C18H11FN2OS B14186356 (2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone CAS No. 858118-90-8

(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone

Cat. No.: B14186356
CAS No.: 858118-90-8
M. Wt: 322.4 g/mol
InChI Key: XSFRKBCUYLZFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone is a complex organic compound that features a combination of fluorophenyl, thiophene, and pyrrolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. The Paal–Knorr reaction, for instance, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone is unique due to its combination of fluorophenyl, thiophene, and pyrrolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

858118-90-8

Molecular Formula

C18H11FN2OS

Molecular Weight

322.4 g/mol

IUPAC Name

(2-fluorophenyl)-(4-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

InChI

InChI=1S/C18H11FN2OS/c19-15-4-2-1-3-13(15)17(22)14-9-21-18-16(14)12(5-7-20-18)11-6-8-23-10-11/h1-10H,(H,20,21)

InChI Key

XSFRKBCUYLZFMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC3=NC=CC(=C23)C4=CSC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.